3-Fluoro-4-(morpholin-4-ylmethyl)phenol
Description
3-Fluoro-4-(morpholin-4-ylmethyl)phenol is a fluorinated phenolic compound featuring a morpholine moiety attached via a methylene bridge at the para position of the phenol ring. This structural motif combines the electron-withdrawing fluorine atom with the hydrophilic morpholine group, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-fluoro-4-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-11-7-10(14)2-1-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIQXFLIPXPYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best contextualized by comparing it to three categories of analogs: fluorophenols, morpholine-containing phenolics, and boronate esters.
Fluorophenol Derivatives
- 3-Fluoro-4-(hydroxymethyl)phenol (11b): This analog lacks the morpholine group but shares the 3-fluoro-4-substituted phenol scaffold. Synthesized via LiAlH4 reduction of a benzyl ether precursor, it serves as a precursor for further functionalization. The absence of the morpholine group reduces its lipophilicity (predicted LogP ≈ 1.2 vs. 2.5 for the morpholinylmethyl derivative), impacting membrane permeability .
- (E)-3-Fluoro-4-((4-nitrophenyl)diazenyl)phenol (FLU): A diazenyl-linked derivative with a nitro group, FLU exhibits distinct electronic properties due to conjugation between the phenol and nitro groups.
Morpholine-Containing Phenolics
- 4-Allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl benzoate: This eugenol-derived Mannich base demonstrates potent anticandidal activity (MIC = 8 µg/mL against Candida albicans), comparable to fluconazole. The morpholinylmethyl group enhances solubility and bioavailability, a trait likely shared by 3-Fluoro-4-(morpholin-4-ylmethyl)phenol .
- (4-Bromo-3-trifluoromethyl-phenyl)-morpholin-4-yl-methanone: A ketone-linked morpholine derivative, this compound’s bromo and trifluoromethyl groups confer distinct reactivity (e.g., Suzuki coupling). Its molecular weight (338.1 g/mol) and LogP (~3.1) differ significantly from the target compound, highlighting the impact of substituent choice on physicochemical properties .
Boronate Esters
- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This boronate ester (CAS 1029439-02-8) is used in Suzuki-Miyaura cross-coupling reactions. The boron-containing substituent imparts reactivity orthogonal to the morpholinylmethyl group, enabling diverse synthetic applications. However, its instability in aqueous media contrasts with the hydrolytic stability of the morpholine derivative .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃FNO₂ | 225.23 | Fluorophenol, morpholinylmethyl | 2.5 | Antimicrobial agents, drug intermediates |
| 3-Fluoro-4-(hydroxymethyl)phenol | C₇H₇FO₂ | 142.13 | Fluorophenol, hydroxymethyl | 1.2 | Synthetic precursor |
| 4-Allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl benzoate | C₂₂H₂₄NO₄ | 378.43 | Morpholinylmethyl, benzoate | 3.8 | Antifungal agents |
| 3-Fluoro-4-(dioxaborolan-2-yl)phenol | C₁₂H₁₆BFO₃ | 238.06 | Fluorophenol, boronate ester | 2.1 | Cross-coupling reactions |
Key Research Findings
- Antimicrobial Activity: Morpholinylmethyl-substituted phenolics (e.g., 4-allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl benzoate) exhibit enhanced antifungal activity compared to non-morpholine analogs, likely due to improved cellular uptake .
- Synthetic Versatility: Boronate esters like 3-Fluoro-4-(dioxaborolan-2-yl)phenol enable modular synthesis of fluorinated biaryls, whereas the morpholinylmethyl group in the target compound may facilitate amine-based conjugations .
- Electronic Effects: Fluorine substitution at the meta position reduces phenol acidity (pKa ≈ 9.5) compared to unfluorinated analogs (pKa ≈ 10.2), influencing reactivity in nucleophilic aromatic substitution .
Preparation Methods
Reaction Conditions
-
Reactants :
-
3-Fluorophenol (1.0 equiv),
-
Aqueous formaldehyde (37%, 1.2 equiv),
-
Morpholine (1.5 equiv).
-
-
Catalyst : HCl (10 mol%) or acetic acid.
-
Solvent : Ethanol/water (4:1 v/v).
-
Temperature : 60–80°C, 6–8 hours.
Mechanism
-
Formation of an iminium ion intermediate from formaldehyde and morpholine.
-
Electrophilic attack on the activated para position of 3-fluorophenol.
-
Deprotonation and rearomatization to yield the product.
Yield and Characterization
-
Theoretical Yield : 65–75% (based on analogous Mannich reactions).
-
Characterization Data :
-
Challenges : Competing ortho-substitution and dimerization require careful stoichiometric control.
Halogenation-Substitution-Protection Sequence
This multi-step approach involves introducing a halogenated methyl group followed by morpholine substitution.
Step 1: Protection of Phenolic Hydroxyl Group
Step 2: Bromination of Methyl Group
Step 3: Morpholine Substitution
Step 4: Deprotection of Methyl Ether
-
Reagent : BBr (3.0 equiv), CHCl, 0°C to RT (4 hours).
-
Product : 3-Fluoro-4-(morpholin-4-ylmethyl)phenol (yield: 90–95%).
Diazotization-Hydrolysis of 3-Fluoro-4-(morpholin-4-ylmethyl)aniline
Step 1: Synthesis of Aniline Precursor
Step 2: Diazotization and Hydrolysis
-
Diazotization : NaNO (1.1 equiv), HCl (conc.), 0–5°C (1 hour).
-
Hydrolysis : HO, 70°C (2 hours).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | 1 | 65–75% | One-pot, minimal purification | Regioselectivity challenges |
| Halogenation-Substitution | 4 | 50–60% | High regiocontrol, scalable | Lengthy, requires protection/deprotection |
| Diazotization-Hydrolysis | 2 | 60–65% | Utilizes stable intermediates | Hazardous diazonium intermediates |
Optimization Strategies and Industrial Scalability
Catalytic Enhancements
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 3-Fluoro-4-(morpholin-4-ylmethyl)phenol?
- Answer : The compound features a phenol ring substituted with a fluorine atom at position 3 and a morpholine moiety at position 4 via a methylene linker. Key properties include:
Q. How can researchers synthesize this compound?
- Answer : A common approach involves:
- Step 1 : Functionalizing 3-fluoro-4-methylphenol via bromination or chlorination at the methyl group.
- Step 2 : Introducing the morpholine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Purification using column chromatography or HPLC (retention time optimization as in ).
Reaction yields depend on solvent polarity, temperature, and catalyst selection (e.g., palladium catalysts for coupling reactions).
Q. What analytical techniques are recommended for characterizing this compound?
- Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to confirm fluorine positioning and morpholine integration .
- Mass Spectrometry : High-resolution LC-MS (e.g., m/z 210.23 [M+H]<sup>+</sup>) .
- HPLC : Retention time comparison under standardized conditions (e.g., QC-SMD-TFA05 at 1.35 minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Answer : Contradictions may arise from dynamic effects like restricted rotation of the morpholine ring or hydrogen bonding. Strategies include:
- Variable-temperature NMR to probe rotational barriers .
- Computational modeling (DFT) to simulate coupling constants and compare with experimental data .
- X-ray crystallography to validate static molecular geometry .
Q. What reaction optimization strategies are effective for derivatizing this compound?
- Answer :
- Oxidation : Controlled oxidation of the phenol group to quinones requires careful selection of oxidizing agents (e.g., DDQ vs. MnO2) to avoid over-oxidation .
- Substitution Reactions : Fluorine displacement via SNAr reactions requires electron-withdrawing groups; use polar aprotic solvents (DMF, DMSO) and catalytic bases (K2CO3) .
- Borylation : Introduce boronate esters at the phenol oxygen for Suzuki-Miyaura cross-couplings (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Q. How can computational methods predict the compound’s biological interactions?
- Answer :
- Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., kinases or phosphatases) targeting the morpholine’s electron-rich nitrogen .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (fluorine, morpholine oxygen) and hydrophobic regions (aromatic ring) .
- MD Simulations : Assess conformational stability of the morpholine ring in aqueous vs. lipid environments .
Q. What advanced spectroscopic methods elucidate its solid-state behavior?
- Answer :
- Solid-State NMR : Probe crystallinity and polymorphism .
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
- Raman Spectroscopy : Identify lattice vibrations influenced by fluorine’s electronegativity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility?
- Answer : Variations often stem from impurities or polymorphic forms. Mitigation includes:
- Recrystallization in multiple solvents (e.g., ethanol vs. hexane) .
- DSC analysis to detect polymorph transitions .
- Cross-validate solubility using standardized protocols (e.g., shake-flask method) .
Safety and Handling
Q. What are the safety considerations for handling this compound?
- Answer :
- Hazards : Moderate toxicity (oral LD50 >2000 mg/kg in analogs ); irritant (wear gloves/eye protection).
- Storage : Inert atmosphere, desiccated to prevent oxidation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
